molecular formula C11H11NO2 B179926 5-Pyridin-2-ylcyclohexane-1,3-dione CAS No. 144128-79-0

5-Pyridin-2-ylcyclohexane-1,3-dione

Cat. No. B179926
M. Wt: 189.21 g/mol
InChI Key: ZCTSQHXOYMTGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-2-ylcyclohexane-1,3-dione is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 5-(2-pyridinyl)-1,3-cyclohexanedione .


Molecular Structure Analysis

The InChI code for 5-Pyridin-2-ylcyclohexane-1,3-dione is 1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Pyridin-2-ylcyclohexane-1,3-dione has a molecular weight of 189.21 .

Scientific Research Applications

Tautomeric Structure and Intramolecular Interactions

5-Pyridin-2-ylcyclohexane-1,3-dione demonstrates a complex tautomeric structure and exhibits strong intramolecular interactions. In particular, derivatives of this compound show variations in tautomeric forms depending on the media, highlighting the presence of dienol tautomers with intramolecular hydrogen bonds and reversible cyclization products in polar media like DMSO. This showcases the compound's interesting behavior in different chemical environments, making it a subject of interest in the study of intramolecular interactions and tautomeric structures (Sigalov et al., 2011).

Catalytic Applications

The compound has found utility in catalytic applications, specifically in the synthesis of organic compounds. For instance, it has been used in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, where its derivatives acted as efficient, homogeneous, and reusable catalysts. This highlights its potential in enhancing green chemistry practices by minimizing solvent use and promoting the reuse of catalysts (Moosavi-Zare et al., 2013).

Synthesis of Heterocyclic Compounds

5-Pyridin-2-ylcyclohexane-1,3-dione derivatives are pivotal in the synthesis of heterocyclic compounds. They have been involved in reactions with various aldehydes and secondary amines to yield a diverse range of compounds with broad absorption bands and unique emissive properties. This makes them significant for the development of novel organic materials with potential applications in various industries, including pharmaceuticals and materials science (Landmesser et al., 2008).

Photophysical Properties

The compound also plays a role in the study of photophysical properties. Derivatives containing 5-Pyridin-2-ylcyclohexane-1,3-dione moieties have been synthesized, showing strong absorptions across the UV-Vis spectrum and high emissive properties. The quantum yield of these compounds in various solvents, including water, marks their significance in the development of fluorescent materials for applications in bioorthogonal chemistry and other areas (Garre et al., 2019).

Future Directions

Cyclohexane-1,3-dione derivatives, which are structurally similar to 5-Pyridin-2-ylcyclohexane-1,3-dione, have been studied for their potential as future therapeutic agents for non-small-cell lung cancer (NSCLC) . This suggests that 5-Pyridin-2-ylcyclohexane-1,3-dione and its derivatives could also have potential therapeutic applications.

properties

IUPAC Name

5-pyridin-2-ylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTSQHXOYMTGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440317
Record name 5-pyridin-2-ylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-2-ylcyclohexane-1,3-dione

CAS RN

144128-79-0
Record name 5-pyridin-2-ylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.